alpha-Tocopherol dimeric deriv.
Description
Contextualizing Dimeric Derivatives within the Broader Field of Tocopherol Chemistry
Tocopherol chemistry is largely defined by the antioxidant activity of the chromanol ring, which can donate a hydrogen atom to neutralize free radicals. This process generates a tocopheroxyl radical, a reactive intermediate that can undergo further reactions. Dimerization is one of the key fates of this radical. nih.gov The study of alpha-tocopherol's oxidation products, therefore, inevitably leads to its dimeric forms.
The landscape of tocopherol chemistry has expanded to include a variety of these dimeric structures. For instance, ultraviolet (UV) irradiation of alpha-tocopherol (B171835) leads to the formation of products like dihydroxydimers and spirodimers. nih.gov Furthermore, specific reaction conditions can yield other unique structures, such as a symmetrical dimer featuring a 6H,12H-dibenzo[b,f] nih.govabo.fidioxocine structure, which contrasts with the more commonly known spiro-dimer. researchgate.net Research has also extended to derivatives of tocopherol, such as tocopheramine, where the phenolic hydroxyl group is replaced by an amino group. The oxidation of α-tocopheramine in apolar media results in N,N-coupled dimeric compounds, including hydrazo, azo, and azoxy derivatives. abo.fiabo.fi This diversification highlights that dimerization is a fundamental reaction pathway in the broader chemistry of tocopherols (B72186) and their analogues.
Scholarly Significance and Emerging Research Trajectories of Dimeric Alpha-Tocopherol
The scientific interest in alpha-tocopherol dimeric derivatives stems from several promising research directions. Initially viewed as mere oxidation byproducts, these compounds are now being investigated for their own unique properties and potential applications.
One significant area of research is in photoprotection. The discovery that alpha-tocopherol forms UV-absorbing dimer and trimer products upon photooxidation suggests a potential mechanism for its photoprotective effects when applied topically. nih.gov
A particularly dynamic field of research involves the synthesis of novel, functional molecules based on a dimeric tocopherol structure. Scientists have successfully created cationic dimeric (gemini) lipids based on alpha-tocopherol. rsc.orgnih.gov These synthetic dimers have shown remarkable efficiency as agents for gene transfection, delivering plasmid DNA into various cell lines with low toxicity. rsc.orgnih.gov Mechanistic studies suggest that these lipoplexes are internalized efficiently via a caveolae/lipid raft pathway, highlighting a sophisticated biological interaction. rsc.orgnih.gov This trajectory positions alpha-tocopherol dimers as a promising platform for developing non-viral gene delivery systems.
Furthermore, the study of dimer formation provides crucial insights into the chemical mechanisms of tocopherol oxidation. The characterization of different dimer structures, such as the spiro-dimer and the novel dioxocine dimer, helps to elucidate the roles of highly transient intermediates like the ortho-quinone methide. researchgate.net Understanding these pathways is fundamental to the chemistry of vitamin E and its antioxidant action. researchgate.net While much of alpha-tocopherol's biological activity has been linked to its antioxidant properties, recent research has also begun to explore antioxidant-independent functions, such as the modulation of gene expression, which could open new contexts for the study of its derivatives. nih.govnih.gov
Research Findings on Alpha-Tocopherol Dimeric Derivatives
The study of alpha-tocopherol dimerization has yielded a variety of structures with distinct formation pathways and characteristics.
Table 1: Types of Alpha-Tocopherol Dimeric Derivatives
| Dimer Type | Formation Pathway | Key Structural Feature | Research Context |
|---|---|---|---|
| Dihydroxydimer | Formed from the reaction of two tocopheroxyl radicals, often induced by UV photooxidation. nih.gov | Two tocopherol units linked, with hydroxyl groups present. nih.gov | Photochemistry of Vitamin E, intermediate in further oxidation. nih.gov |
| Spirodimer | Can be formed from the dihydroxydimer or via a Diels-Alder reaction involving an ortho-quinone methide intermediate. nih.gov | Features a spirocyclic junction connecting the two monomer units. nih.govresearchgate.net | Oxidation mechanisms of Vitamin E. nih.govresearchgate.net |
| Dioxocine Dimer | Produced by rapid heating of a complex formed between the α-tocopherol ortho-quinone methide and N-methylmorpholine-N-oxide (NMMO). researchgate.net | A symmetrical structure with a 6H,12H-dibenzo[b,f] nih.govabo.fidioxocine core. researchgate.net | Elucidating transient intermediates in Vitamin E chemistry. researchgate.net |
| Cationic Gemini (B1671429) Lipids | Synthetically created by linking two alpha-tocopherol molecules with spacer chains of varying lengths. rsc.orgnih.gov | Two cationic headgroups derived from tocopherol, connected by a spacer. rsc.org | Development of non-viral vectors for gene delivery. rsc.orgnih.gov |
| N,N-Coupled Dimers | Formed from the oxidation of α-tocopheramine in apolar media. abo.fiabo.fi | Includes hydrazo, azo, and azoxy linkages between two α-tocopheramine units. abo.fiabo.fi | Understanding the oxidation of Vitamin E analogues. abo.fiabo.fi |
The application of synthetic alpha-tocopherol dimeric derivatives in biotechnology, particularly gene delivery, is a significant area of emerging research.
Table 2: Research Findings of Alpha-Tocopherol Gemini Lipids in Gene Transfection
| Research Focus | Methodology | Key Findings | Reference |
|---|---|---|---|
| Transfection Efficiency | Six gemini lipids based on α-tocopherol with varying spacer lengths were synthesized and tested for their ability to deliver pEGFP-C3 plasmid DNA into nine different cell lines. EGFP expression was measured by flow cytometry and fluorescence microscopy. | The gemini co-liposomes showed significant EGFP expression, outperforming the commercial formulation Lipofectamine 2000 in some cases. nih.gov | rsc.org, nih.gov |
| Internalization Pathway | Confocal microscopy was used to track the intracellular delivery of labeled plasmid DNA. | The study revealed efficient internalization of the lipoplexes even in the presence of serum. A caveolae/lipid raft-mediated pathway was identified as responsible for their high transfection capability. rsc.orgnih.gov | rsc.org, nih.gov |
| Therapeutic Application | A therapeutic plasmid (p53-EGFP-C3) was used to assess the potential for inducing apoptosis. | The delivery of the p53 plasmid using the tocopherol-based gemini lipids resulted in observable apoptotic activity. rsc.orgnih.gov | rsc.org, nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
5-[2-[6-hydroxy-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]ethyl]-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H98O4/c1-39(2)21-15-23-41(5)25-17-27-43(7)29-19-35-57(13)37-33-51-49(53(59)45(9)47(11)55(51)61-57)31-32-50-52-34-38-58(14,62-56(52)48(12)46(10)54(50)60)36-20-30-44(8)28-18-26-42(6)24-16-22-40(3)4/h39-44,59-60H,15-38H2,1-14H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKMBLVADWXNNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)CCC3=C(C(=C(C4=C3CCC(O4)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H98O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2896-55-1 | |
| Record name | alpha-Tocopherol dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Advanced Synthetic Methodologies for Alpha Tocopherol Dimeric Derivatives
Oxidative Dimerization Pathways
Oxidative processes are the primary routes leading to the dimerization of alpha-tocopherol (B171835). These pathways can be initiated by various factors, including radical species, light, and heat, each leading to a distinct set of dimeric products through specific mechanistic steps.
Radical Coupling Mechanisms
One-electron oxidation of alpha-tocopherol results in the formation of a tocopheroxyl radical. nih.gov The coupling of two such radicals is a key pathway to dimerization. This process can lead to the formation of a dihydroxydimer, which has been identified as a major product in the photooxidation of alpha-tocopherol. nih.gov The reaction involves the direct combination of two tocopheroxyl radicals to form a new carbon-carbon or carbon-oxygen bond, linking the two monomeric units. nih.govnih.gov While tocopheramines, synthetic analogues of tocopherols (B72186) with an amino group, also undergo dimerization, their oxidation in apolar media primarily leads to N,N-dimerization products like hydrazo, azo, and azoxy derivatives. abo.firesearchgate.net
Ortho-Quinone Methide (oQM) Mediated Dimerization Processes
A fundamental and extensively studied pathway in the dimerization of alpha-tocopherol involves the formation of an ortho-quinone methide (oQM) intermediate. researchgate.netnih.gov This highly reactive species is generated via a two-electron oxidation of alpha-tocopherol, specifically involving the C-5a methyl group. researchgate.netnih.gov The regioselectivity of this reaction is a notable feature of alpha-tocopherol chemistry. researchgate.net
Once formed, the oQM intermediate readily undergoes a hetero-Diels-Alder reaction with inverse electron demand, where one oQM molecule acts as the diene and another acts as the dienophile, leading to the formation of the corresponding spiro-dimer. researchgate.netnih.gov This spiro-dimer is a very common derivative in vitamin E chemistry and can be synthesized in quantitative yields. nih.govmdpi.com
Interestingly, a novel symmetrical dimer with a 6H,12H-dibenzo[b,f] nih.govnih.govdioxocine structure has also been produced. researchgate.netscispace.com This was achieved by decomposing a complex formed between the alpha-tocopherol ortho-quinone methide and N-methylmorpholine-N-oxide (NMMO) through rapid heating. researchgate.netscispace.comresearchgate.net This discovery provided the first evidence of a direct reaction of the transient zwitterionic precursor in the formation of the ortho-quinone methide. researchgate.net
The formation of the corresponding ortho-iminoquinone methide (o-IQM) from α-tocopheramine has proven to be more elusive, with N-oxidized compounds being the more common oxidation products. nih.gov However, specific conditions have been developed to generate the o-IQM, which was then confirmed by its dimerization to the corresponding spiro-dimer. nih.govnih.gov
Photooxidation-Driven Dimerization Phenomena
Exposure to ultraviolet (UV) radiation can induce the photooxidation of alpha-tocopherol, leading to the formation of various dimeric and trimeric products. nih.gov Studies involving the UV irradiation of alpha-tocopherol in a thin film have shown the formation of a mixture of dihydroxydimer, spirodimer, and trimers. nih.gov The dihydroxydimer appears to be an initial product that can be further oxidized, while the spirodimer and trimers accumulate more gradually. nih.gov
The formation of the spirodimer through photooxidation can occur via two potential pathways: the direct photooxidation of alpha-tocopherol to an ortho-quinone methide followed by a Diels-Alder reaction, or the photooxidation of the initially formed dihydroxydimer. nih.gov Experimental evidence suggests that the direct oxidation of the dihydroxydimer is a facile and likely major route to the spirodimer in photooxidation reactions. nih.gov
Thermal Degradation Pathways Leading to Dimer Formation
High temperatures can also induce the degradation and dimerization of alpha-tocopherol. koreascience.kr When heated, alpha-tocopherol can undergo oxidation and degradation, and the resulting products can combine to form dimers. koreascience.kr Specifically, the degradation products of alpha-tocopherol can combine with its oxidized product, tocopherylquinone, to form thermal dimers. koreascience.kr Studies have shown that the thermal degradation of alpha-tocopherol in glycerol (B35011) at 200°C produces various thermal products, which have been separated and identified. koreascience.kr The rate of thermal degradation is influenced by factors such as temperature and the presence of oxygen. researchgate.netlsu.edu Research on the thermal oxidation of triglycerides has also investigated the oxidative dimerization of tocopherols. jst.go.jp
Targeted Synthesis of Specific Dimer Isomers
The controlled synthesis of specific dimer isomers of alpha-tocopherol derivatives presents a significant challenge due to the multiple reactive sites on the molecule. However, methodologies have been developed to achieve regioselectivity, particularly in the synthesis of spiro-dimers.
Regioselective Synthesis of Spiro-Dimers
The synthesis of spiro-dimers is a prime example of targeted isomer synthesis. As previously mentioned, the formation of the spiro-dimer from alpha-tocopherol proceeds readily through a two-electron oxidation in non-aqueous media, which generates the ortho-quinone methide intermediate that then dimerizes. nih.govmdpi.com
However, the synthesis of aza-analogues of the spiro-dimer from tocopheramines has proven to be more complex. nih.govmdpi.com Standard oxidation protocols that are effective for alpha-tocopherol tend to produce N-oxidized derivatives from tocopheramines rather than the desired spiro-compounds. nih.govmdpi.com To overcome this, a sustainable one-pot protocol has been developed for the synthesis of the spiro-dimers of α-tocopheramine and N-methyl-α-tocopheramine. mdpi.com This method achieved quantitative yields without the need for product purification and allowed for easy recycling of the solvent. nih.govmdpi.com The successful synthesis of the elusive ortho-iminoquinone methide (o-IQM) from α-tocopheramine and its subsequent dimerization to the spiro-dimer marked a significant advancement in this area. nih.govnih.gov
| Reactant | Key Intermediate | Dimer Product | Synthesis Method |
| alpha-Tocopherol | Tocopheroxyl Radical | Dihydroxydimer | Radical Coupling |
| alpha-Tocopherol | ortho-Quinone Methide (oQM) | Spiro-dimer | Hetero-Diels-Alder |
| alpha-Tocopherol | ortho-Quinone Methide (oQM)-NMMO Complex | Symmetrical Dibenzo[b,f] nih.govnih.govdioxocine Dimer | Thermal Decomposition |
| alpha-Tocopherol | - | Dihydroxydimer, Spiro-dimer | Photooxidation |
| alpha-Tocopherol | Degraded & Oxidized Products | Thermal Dimers | Thermal Degradation |
| alpha-Tocopheramine | ortho-Iminoquinone Methide (o-IQM) | Spiro-dimer | One-pot Oxidation Protocol |
Stereoselective Synthesis of Ethano-Dimers
The stereoselective synthesis of dimers, particularly the well-known spiro-dimer, is fundamentally linked to the chemistry of the alpha-tocopherol ortho-quinone methide (o-QM). The formation of this intermediate is a key step in the oxidative dimerization of alpha-tocopherol. The subsequent dimerization proceeds via a hetero-Diels-Alder reaction with inverse electron demand, which is an inherently stereoselective process. This reaction's regioselectivity, which exclusively involves the C-5a methyl group, is well-established in vitamin E chemistry. While the term "ethano-dimer" is not commonly used, the formation of the spiro-dimer represents a C-C bond-forming dimerization that establishes new stereocenters in a controlled manner.
Controlled Formation of Dihydroxydimers
The dihydroxydimer of alpha-tocopherol is a significant product of its photooxidation. nih.gov Its controlled formation can be achieved by the reaction of two tocopheroxyl radicals. nih.gov Studies involving UV irradiation of alpha-tocopherol in thin films have shown that the dihydroxydimer accumulates initially before being further oxidized. nih.gov This suggests that by carefully controlling the reaction time and conditions of photooxidation, the dihydroxydimer can be isolated as a major product. Further research indicates that the direct oxidation of the dihydroxydimer is a facile pathway to forming the spirodimer, highlighting the interconnectedness of these dimeric species. nih.gov
| Product | Precursor | Method | Key Observation |
| Dihydroxydimer | α-Tocopherol | UV Irradiation | Accumulates early in the time-course of photooxidation nih.gov |
| Spirodimer | Dihydroxydimer | UV Irradiation | Formed from further oxidation of the dihydroxydimer nih.gov |
Generation of Symmetrical Dioxocine Dimers
A novel, symmetrical dimer of α-tocopherol featuring a 6H,12H-dibenzo[b,f] nih.govabo.fidioxocine structure has been synthesized. researchgate.net This contrasts with the more common, asymmetrical spiro-dimer. researchgate.netresearchgate.net The synthesis involves the decomposition of a complex formed between the α-tocopherol ortho-quinone methide and N-methylmorpholine N-oxide (NMMO). researchgate.net This complex stabilizes the zwitterionic precursor to the ortho-quinone methide. researchgate.netresearchgate.net By rapidly heating this complex from -78 °C to 70 °C in an inert solvent, the symmetrical dioxocine dimer is produced, albeit in modest yields alongside the spiro-dimer. researchgate.net Interestingly, acid treatment of the dioxocine dimer leads to a quantitative conversion into the spiro-dimer, indicating the latter is the thermodynamically more stable product. researchgate.netresearchgate.net
| Parameter | Value |
| Starting Material | Complex of α-tocopherol o-QM and NMMO researchgate.net |
| Reaction Condition | Rapid heating from -78 °C to 70 °C researchgate.net |
| Product Structure | 6H,12H-dibenzo[b,f] nih.govabo.fidioxocine researchgate.net |
| Yield | 6.2% researchgate.net |
| Physical Appearance | Ivory wax researchgate.net |
| Melting Point | 25–28 °C researchgate.net |
Chemical Functionalization and Derivatization Strategies
The core structures of alpha-tocopherol dimers serve as platforms for further chemical modification. These strategies aim to create novel molecules with tailored properties, leveraging the inherent characteristics of the tocopheryl moieties.
Synthesis of N-N Coupled Tocopheramine Dimeric Analogues
While most dimers of tocopherol involve carbon-carbon or carbon-oxygen bonds, dimeric analogues of α-tocopheramine linked by nitrogen-nitrogen bonds have been synthesized. abo.firesearchgate.net Tocopheramines are synthetic derivatives of tocopherols where the phenolic hydroxyl group is replaced by an amino group. abo.firesearchgate.net Oxidation of α-tocopheramine, particularly in apolar media, leads primarily to dimeric compounds. abo.firesearchgate.net A full series of N-N coupled dimerization products, including hydrazo-, azo-, and azoxy-tocopherol derivatives, has been synthesized and characterized, providing crucial analytical standards to identify these compounds as oxidation by-products. abo.fi
| Dimeric Analogue | Coupling Type | Synthetic Note |
| Hydrazo-tocopherol | N-N Single Bond | Represents the initial N-N coupled dimer abo.fi |
| Azo-tocopherol | N=N Double Bond | An oxidation product of the hydrazo derivative abo.fi |
| Azoxy-tocopherol | N=N(→O) Bond | A further oxidation product in the series abo.fi |
In a related context, spiro-dimers of α-tocopheramine and its N-methyl derivative have also been identified as major degradation products when these compounds are used as stabilizers. nih.govnih.govmdpi.com A sustainable, one-pot synthesis for these spiro-dimers has been developed, achieving quantitative yields without the need for extensive purification. nih.govmdpi.com
Elaboration into Novel Conjugates and Molecular Architectures
The functional groups on alpha-tocopherol derivatives provide handles for elaboration into more complex molecular structures. One notable strategy involves the synthesis of glycoconjugates of α-tocopherol using click chemistry. researchgate.net This approach links α-tocopherol-azide with various glyco-alkynes to produce 1,4-disubstituted 1,2,3-triazole derivatives. researchgate.net These glycoconjugates are solids with enhanced water solubility compared to the parent α-tocopherol, while retaining comparable radical-scavenging activities. researchgate.net This methodology demonstrates how the tocopherol structure can be integrated into larger, multifunctional molecules, creating novel amphiphilic antioxidants. researchgate.net
Elucidation of Reaction Mechanisms and Chemical Transformations of Alpha Tocopherol Dimeric Derivatives
Mechanistic Insights into Radical-Mediated Dimerization
The initial step in the antioxidant action of α-tocopherol is the donation of its phenolic hydrogen atom to a lipid peroxyl radical, resulting in the formation of a lipid hydroperoxide and the alpha-tocopheroxyl radical (α-TO•). The fate of this radical is central to the subsequent chemical transformations, including dimerization.
Kinetics and Thermodynamics of Tocopheroxyl Radical Self-Reaction
The self-reaction of α-tocopheroxyl radicals is a key process in the termination of radical chains. The kinetics of this bimolecular reaction have been a subject of extensive study, with reported rate constants showing significant variability depending on the experimental conditions. For instance, the decay of the α-tocopheroxyl radical has been observed to follow second-order kinetics with a rate constant of approximately 3 x 10³ M⁻¹s⁻¹ in n-butanol, as determined by EPR spectroscopy. nih.gov However, other studies have reported that the observed bimolecular rate constant can vary significantly, by a factor of about 7, even within a single experiment. canada.ca For example, in chlorobenzene (B131634) at 37°C, the rate constant can change from an initial value of approximately 7 x 10³ M⁻¹s⁻¹ to a final value of about 1 x 10³ M⁻¹s⁻¹. canada.ca
The thermodynamics of the tocopheroxyl radical self-reaction are influenced by the stability of the radical itself and the resulting products. The reaction is generally considered to be thermodynamically favorable, leading to the formation of more stable non-radical species.
Interactive Data Table: Rate Constants for Tocopheroxyl Radical Reactions
| Reactant | Solvent | Temperature (°C) | Rate Constant (k) | Citation |
| α-tocopheroxyl radical (self-reaction) | n-butanol | Not Specified | 3 x 10³ M⁻¹s⁻¹ | nih.gov |
| α-tocopheroxyl radical (self-reaction, initial) | Chlorobenzene | 37 | ~7 x 10³ M⁻¹s⁻¹ | canada.ca |
| α-tocopheroxyl radical (self-reaction, final) | Chlorobenzene | 37 | ~1 x 10³ M⁻¹s⁻¹ | canada.ca |
| α-tocopheroxyl + Ubiquinol-10 | Benzene | 25 | 3.74 x 10⁵ M⁻¹s⁻¹ | nih.gov |
| α-tocopheroxyl + Ubiquinol-10 | Ethanol | 25 | 2.15 x 10⁵ M⁻¹s⁻¹ | nih.gov |
Influence of Steric Hindrance on Dimerization Rates
Steric hindrance plays a significant role in the dimerization of tocopheroxyl radicals. The bulky phytyl tail and the methyl groups on the chroman ring of α-tocopherol influence the accessibility of the radical center and the approach of another radical.
Studies on different tocopherol isomers have shown that steric hindrance affects reaction rates. For instance, δ-tocopherol, which has fewer methyl groups on the chroman ring compared to α-tocopherol, exhibits a higher reaction rate and final conversion in acylation reactions, a difference attributed to its lesser steric hindrance. mdpi.com Similarly, in the reaction of tocopheroxyl radicals with ubiquinol-10, the second-order rate constants were found to decrease as the size of the two ortho-alkyl groups (methyl, ethyl, isopropyl, and tert-butyl) on the tocopheroxyl radical increases. nih.gov This demonstrates that increased steric bulk around the radical center hinders the reaction rate.
Non-Radical and Concerted Reaction Pathways
Besides radical-mediated pathways, the formation of α-tocopherol dimeric derivatives can also proceed through non-radical and concerted reactions. These pathways often involve the formation of key intermediates such as ortho-quinone methides.
Investigation of Ortho-Quinone Methide (oQM) Intermediates
The ortho-quinone methide (oQM) of α-tocopherol is a central intermediate in its oxidation chemistry. nih.govresearchgate.net It is formed from the two-electron oxidation of α-tocopherol and is involved in numerous subsequent reactions leading to various products, including dimers. nih.govresearchgate.net The formation of the oQM is a multi-step process that can be initiated by the oxidation of α-tocopherol. nih.govnih.gov
A key step in the formation of the oQM from ortho-methylphenols is the generation of an intermediary zwitterion. nih.govnih.govabo.fi This zwitterionic intermediate converts to the oQM through the rotation of the exocyclic methylene (B1212753) group into the plane of the molecule. nih.govnih.govabo.fi These two species are distinct electronic structures, not resonance forms, separated by a 90° bond rotation. nih.govnih.govabo.fi The activation energy for this rotation has been estimated to be approximately 2.8 kcal/mol. nih.govnih.govabo.fi The stability and reaction rates of this process are influenced by the solvent, with polar solvents having a stabilizing effect on the zwitterion. nih.govnih.govabo.fi
Characterization of Hetero-Diels-Alder Reactions (Inverse Electron Demand)
One of the characteristic reactions of the α-tocopherol-derived oQM is its dimerization via a hetero-Diels-Alder reaction with inverse electron demand. researchgate.net In this reaction, one oQM molecule acts as the diene and another acts as the dienophile, leading to the formation of a spirodimer. nih.govresearchgate.net This spirodimer is a very common end product of vitamin E oxidation. nih.gov The reaction is highly specific, with the 5a-methyl group being selectively involved in the formation of the oQM. researchgate.net
Analysis of Two-Electron Oxidation and Subsequent Transformations
Alpha-tocopherol (B171835) can undergo a two-electron oxidation process to form a phenoxonium cation. nih.govanu.edu.auacs.org This process is chemically reversible and can be achieved electrochemically. nih.govanu.edu.auacs.org The resulting phenoxonium cation is stable for several hours at low temperatures (243 K). nih.govanu.edu.auacs.org
In the presence of acid, the phenoxonium cation can exist in equilibrium with the α-tocopherol cation radical. nih.govanu.edu.auacs.org The cation radical itself can be further oxidized in a one-electron process to form the α-tocopherol dication. nih.govanu.edu.auacs.org These cationic species are key intermediates that can lead to a variety of dimeric and other transformation products.
Interactive Data Table: Key Intermediates in Alpha-Tocopherol Oxidation
| Intermediate | Formation Pathway | Key Characteristics | Subsequent Reactions | Citation |
| Alpha-tocopheroxyl radical (α-TO•) | One-electron oxidation (H-atom donation) | Radical species | Self-reaction, reaction with other radicals | nih.govnih.gov |
| Ortho-quinone methide (oQM) | Two-electron oxidation, via zwitterionic intermediate | Highly reactive, central intermediate | Hetero-Diels-Alder dimerization, nucleophilic addition | nih.govresearchgate.netnih.gov |
| Zwitterion | Intermediate in oQM formation | Aromatic, precursor to oQM | Rotation of methylene group to form oQM | nih.govnih.govabo.fi |
| Phenoxonium cation (α-TO⁺) | Two-electron, one-proton oxidation | Diamagnetic, relatively stable at low temperatures | Equilibrium with cation radical, further transformations | nih.govanu.edu.auacs.orgmdpi.com |
| Alpha-tocopherol cation radical (α-TOH•⁺) | One-electron oxidation | Unusually long-lived for a phenol | Deprotonation to phenoxyl radical, further oxidation | nih.govanu.edu.auacs.orgmdpi.com |
| Alpha-tocopherol dication (α-TOH²⁺) | One-electron oxidation of cation radical | Highly reactive | Rapid deprotonation to phenoxonium cation | nih.govanu.edu.auacs.orgmdpi.com |
Mechanistic Studies of Ortho-Iminoquinone Methide (o-IQM) in Dimerization
While the focus is often on the oxygen-containing derivatives of alpha-tocopherol, the analogous nitrogen-containing compounds, alpha-tocopheramines, also undergo oxidative dimerization. The ortho-iminoquinone methide (o-IQM) is a key intermediate in this process.
The formation of the ortho-quinone methide from alpha-tocopherol is a fundamental step in its oxidation chemistry. This intermediate rapidly undergoes a hetero-Diels-Alder reaction, with one molecule acting as the diene and another as the dienophile, to form the corresponding spiro-dimer. nih.gov The regioselectivity of this reaction, favoring the involvement of the C-5a methyl group, is a well-established phenomenon. nih.gov
Analogous to the ortho-quinone methide in tocopherol chemistry, the ortho-iminoquinone methide is central to the dimerization of tocopheramines. These aza-derivatives of tocopherols (B72186) are utilized as stabilizers, and their aging process leads to the formation of chromophoric degradation products, with spiro-dimers being significant components. nih.gov The synthesis of these spiro-dimers from α-tocopheramine and its N-methyl derivative has been achieved with high yields through a one-pot protocol, highlighting the importance of understanding the underlying o-IQM mechanism. nih.gov
Redox Chemistry and Interconversion of Dimeric Species
The dimeric derivatives of alpha-tocopherol are not static endpoints but can undergo further redox reactions, leading to a variety of other dimeric, trimeric, and even higher oligomeric forms.
Reduction of Spiro-Dimers to Ethano-Dimers
Information regarding the direct reduction of alpha-tocopherol spiro-dimers to ethano-dimers is not extensively detailed in the provided search results. However, the broader context of redox chemistry involving vitamin E derivatives suggests that such transformations are plausible. The interconversion of various oxidized forms of vitamin E is a key aspect of its chemistry, often involving electron and proton transfer steps. mdpi.comresearchgate.net
Subsequent Oxidation to Trimeric and Higher Oligomeric Forms
The oxidation of alpha-tocopherol can proceed beyond the formation of dimers to yield trimers and other higher oligomers. nih.govnih.gov Ultraviolet (UV) irradiation of alpha-tocopherol has been shown to produce a dihydroxydimer and a spirodimer as major initial products, which then undergo further oxidation to form trimers. nih.gov
The formation of these higher oligomers is mechanistically linked to the intermediacy of an ortho-quinone methide (o-QM). nih.gov Experimental evidence using labeled dihydroxydimers has demonstrated that both the dihydroxydimer and the spirodimer can be converted into o-QM intermediates, which then react further to produce trimers. nih.gov This indicates a pathway where initial dimeric products are not stable endpoints but can be further oxidized to generate more complex structures.
The complexity of the product mixture resulting from alpha-tocopherol oxidation, which includes dimers, trimers, and the quinone, has been recognized for some time. nih.gov
Hydrolytic Reactions of Oxidized Dimeric Intermediates
Oxidized intermediates of alpha-tocopherol, including dimeric species, are susceptible to hydrolysis, which can lead to the formation of quinone-type compounds. The tocopherone cation (T+), a key two-electron oxidation product of alpha-tocopherol, is an important intermediate in this context. nih.gov
The hydrolysis of 8a-(alkyldioxy)tocopherones, which are formed from the reaction of alpha-tocopherol with peroxyl radicals, proceeds through the formation of the tocopherone cation. nih.gov This cation can then be attacked by water to yield 8a-hydroxy-alpha-tocopherone, which subsequently rearranges to form alpha-tocopheryl quinone (TQ). nih.gov The rate of this hydrolysis is dependent on pH. nih.gov
In aqueous environments, the oxidized forms of vitamin E generally undergo rapid hydrolysis to produce the corresponding tocopherol quinone. mdpi.com While this is a prominent reaction pathway, the relevance in the hydrophobic environment of biological membranes, where water concentration is low, may differ. mdpi.com The electrochemical oxidation of alpha-tocopherol also readily produces the alpha-tocopherol quinone in the presence of water, proceeding through a phenoxonium cation intermediate. ntu.edu.sg
Advanced Analytical and Spectroscopic Characterization Techniques for Alpha Tocopherol Dimeric Derivatives
High-Resolution Chromatographic Separation
High-resolution chromatographic techniques are fundamental for the initial separation of alpha-tocopherol (B171835) dimeric derivatives from complex matrices and for distinguishing them from other tocopherol-related compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods for this purpose.
High-Performance Liquid Chromatography (HPLC) for Compound Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the profiling of alpha-tocopherol and its derivatives, including dimers. Both normal-phase (NP) and reversed-phase (RP) HPLC methods are employed, with the choice of column and mobile phase being critical for achieving optimal separation. aocs.org
A sensitive HPLC method was developed for the separation of alpha-tocopherol (α-T) and its five oxidation products, including the dimer (D). nih.gov This method utilized a normal-phase silica-based column (Ultrasphere-Si) with a mobile phase of hexane/chloroform/isopropanol (95:4.5:0.5, v/v/v) at a flow rate of 0.4 ml/min. nih.gov Detection was performed using a variable-wavelength UV detector, with a minimum detection limit of 0.05 microgram for the dimer. nih.gov This normal-phase method offers the combined benefits of high sensitivity, speed, and the capacity to separate all six compounds simultaneously. nih.gov
Reversed-phase HPLC, often using C18 columns, is also widely used. For instance, a method for determining alpha-tocopherol in inclusion complexes with cyclodextrins has been validated using HPLC. nih.gov The lipophilic nature of alpha-tocopherol and its derivatives makes them well-suited for RP-HPLC, where they are separated based on their hydrophobicity.
The choice of detector is crucial in HPLC analysis. While UV-Vis detection is common, fluorescence detection offers higher sensitivity and selectivity for tocopherols (B72186), with excitation and emission wavelengths typically around 295 nm and 330 nm, respectively. aocs.orgnih.gov
Table 1: HPLC Methods for Alpha-Tocopherol and its Derivatives
| Parameter | Method 1 | Method 2 |
| Chromatographic Mode | Normal-Phase | Reversed-Phase |
| Stationary Phase | Ultrasphere-Si | C18 |
| Mobile Phase | Hexane/Chloroform/Isopropanol (95:4.5:0.5, v/v/v) | Methanol (B129727)/Acetonitrile |
| Detection | UV-Vis | Fluorescence |
| Analytes | α-Tocopherol, Dimer, other oxidation products | α-Tocopherol, γ-Tocopherol, Retinol (B82714) |
This table summarizes key parameters from different HPLC methods used for the analysis of alpha-tocopherol and its related compounds, including dimeric derivatives.
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering enhanced speed, resolution, and sensitivity. researchgate.net This is achieved by using columns packed with smaller particles (typically 1.7 µm) and instrumentation capable of handling higher backpressures. researchgate.net
A UPLC method coupled with a photodiode array detector has been developed for the simultaneous determination of various phenolic compounds, including α-tocopherol. researchgate.net This method employed a BEH C18 column and a gradient elution, demonstrating the high resolving power of UPLC for complex mixtures. researchgate.net Another UPLC method, designed for the analysis of tocopherols and retinol in human plasma, utilized a bridged ethylsiloxane/silica hybrid (BEH) C18 column and a mobile phase gradient of methanol and acetonitrile. nih.gov This rapid and sensitive assay achieved retention times of 4.3 minutes for alpha-tocopherol. nih.gov
The enhanced resolution of UPLC is particularly advantageous for separating isomeric forms of tocopherols and their derivatives, which can be challenging with traditional HPLC. researchgate.net The increased speed of UPLC also allows for higher sample throughput, which is beneficial for large-scale studies. researchgate.net
Mass Spectrometric Identification and Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of alpha-tocopherol dimeric derivatives. When coupled with liquid chromatography, it provides a powerful platform for analyzing complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of LC with the sensitive and selective detection capabilities of MS. For the analysis of alpha-tocopherol and its metabolites, including potential dimeric forms, LC-MS/MS is the reference method. researchgate.net
A novel LC-MS/MS method was developed for the simultaneous quantification of α-tocopherol and its long-chain metabolites in human serum. mdpi.com This method utilized a pentafluorophenyl-based core-shell chromatography column for baseline separation and employed stable isotope-labeled internal standards for accurate quantification. mdpi.com Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. By selecting a precursor ion (the molecular ion of the dimer) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced, providing a "fingerprint" of the molecule's structure. This fragmentation pattern is crucial for differentiating between isomers and confirming the identity of the dimeric derivative. nih.gov
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS)
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a hybrid mass spectrometry technique that combines the capabilities of a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.gov This combination provides high mass resolution, accurate mass measurement, and the ability to perform MS/MS experiments. nih.gov
A method based on UPLC coupled with Q-TOF-MS was developed for the simultaneous determination of α-tocopherol and its thermal oxidation products. nih.gov The high mass accuracy of the TOF analyzer allows for the determination of the elemental composition of the parent and fragment ions, which is invaluable for identifying unknown compounds and confirming the structure of derivatives. researchgate.netnih.gov The Q-TOF-MS can operate in both single MS mode for accurate mass measurement of the intact molecule and MS/MS mode for structural elucidation through fragmentation analysis. nih.gov This makes it a powerful tool for the comprehensive characterization of alpha-tocopherol dimeric derivatives.
Table 2: Mass Spectrometric Techniques for Alpha-Tocopherol Derivative Analysis
| Technique | Ionization Method | Key Advantages | Application Example |
| LC-MS/MS | ESI or APCI | High sensitivity, selectivity, and structural information from fragmentation. | Simultaneous quantification of α-tocopherol and its metabolites. mdpi.com |
| APCI-MS | Atmospheric Pressure Chemical Ionization | Suitable for less polar compounds, robust. | Analysis of tocopherols in various matrices. mdpi.com |
| Q-TOF-MS | ESI or APCI | High mass resolution, accurate mass measurement, MS/MS capabilities. | Identification of thermal oxidation products of α-tocopherol. nih.gov |
This table highlights the key features and applications of different mass spectrometric techniques used in the analysis of alpha-tocopherol and its dimeric derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including the complex dimeric derivatives of alpha-tocopherol.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for the complete structural assignment of alpha-tocopherol dimers. nih.govresearchgate.net Through one-dimensional and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), researchers can establish the connectivity of atoms within the molecule. nih.gov
Complete ¹H and ¹³C NMR signal assignments have been achieved for various dimeric and trimeric oxidation products of natural (2R,4′R,8′R)-α- and (2R,4′R,8′R)-γ-tocopherol. researchgate.net These studies provide detailed insights into the chemical environment of each proton and carbon atom, allowing for the unambiguous identification of the dimeric structures. For instance, the ¹H NMR spectrum of α-tocopherol shows characteristic signals for the aromatic protons, the methyl groups on the chromanol ring, and the long phytyl tail. hmdb.caresearchgate.net Similarly, the ¹³C NMR spectrum provides distinct resonances for each carbon atom, which is particularly useful for distinguishing between different isomers. chemicalbook.comresearchgate.netresearchgate.net
The analysis of ¹H and ¹³C NMR data for α-tocopherol and its derivatives is well-documented, although data for some derivatives like alkyl ethers are less common. mdpi.com Two-dimensional NMR techniques are often employed to fully assign the complex spectra of these molecules. nih.govmdpi.com
Interactive Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for α-Tocopherol in CDCl₃
| Proton | Chemical Shift (ppm) |
| Aromatic Protons | ~6.8 - 7.2 |
| -OH | ~4.3 |
| Chromanol Ring CH₂ | ~2.6 |
| Phytyl Chain CH/CH₂/CH₃ | ~0.8 - 2.2 |
Note: Chemical shifts are approximate and can vary depending on the specific dimeric structure and solvent.
Interactive Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for α-Tocopherol in CDCl₃
| Carbon | Chemical Shift (ppm) |
| Aromatic Carbons | ~117 - 146 |
| C-O (Phenolic) | ~145 |
| Chromanol Ring Carbons | ~20 - 75 |
| Phytyl Chain Carbons | ~10 - 40 |
Note: Chemical shifts are approximate and can vary depending on the specific dimeric structure and solvent.
The presence of multiple chiral centers in α-tocopherol results in the formation of numerous stereoisomers in its dimeric derivatives. nih.gov NMR spectroscopy, particularly in the presence of chiral solvating agents (CSAs), is a powerful technique for differentiating these stereoisomers. nih.govresearchgate.net
A one-dimensional ¹³C NMR method utilizing a chiral solvating agent like (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol has been successfully employed to distinguish between all eight stereoisomers of α-tocopherol. nih.gov This method has also been extended to resolve all 16 stereoisomers of 4-hydroxy-α-tocopherol. nih.gov The interaction between the chiral solvating agent and the enantiomeric or diastereomeric tocopherol derivatives leads to the formation of transient diastereomeric complexes, which exhibit distinct chemical shifts in the NMR spectrum. researchgate.net
The chirally induced chemical shift differences can be observed for various carbon atoms in the molecule, with a notable bond-alternation effect where the magnitude of the shift difference varies with the distance from the chiral center. osti.gov This allows for the detailed stereochemical analysis of complex mixtures of tocopherol derivatives.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically used for the detection and characterization of paramagnetic species, such as free radicals. mdpi.com In the context of alpha-tocopherol, EPR is instrumental in studying the formation and behavior of the tocopheroxyl radical (α-TO•), a key intermediate in its antioxidant activity and dimerization processes. nih.govpku.edu.cnnih.gov
When α-tocopherol scavenges a free radical, it donates its phenolic hydrogen atom, forming the α-tocopheroxyl radical. nih.govpku.edu.cn EPR spectroscopy can directly detect this radical, providing information about its electronic structure and environment. nih.govnih.gov The EPR spectrum of the α-tocopheroxyl radical is characterized by a specific g-value (around 2.0046) and hyperfine coupling constants arising from the interaction of the unpaired electron with nearby magnetic nuclei, primarily the methyl protons on the chromanol ring. nih.govnih.gov
EPR studies have been crucial in confirming the generation of chromanoxyl radicals from the oxidation of α-tocopherol and its model compounds. nih.gov The technique is so sensitive that it can be used to monitor radical formation in complex and inhomogeneous media. mdpi.com Spin trapping techniques, where a spin trap molecule reacts with a transient radical to form a more stable radical adduct, are often used in conjunction with EPR to detect and identify short-lived radical species. nih.govresearchgate.net
Optical and Vibrational Spectroscopy
Optical and vibrational spectroscopy techniques provide complementary information to NMR and EPR for the characterization of alpha-tocopherol dimeric derivatives.
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for analyzing the chromophoric system of alpha-tocopherol and its derivatives. chemicalbook.com The chromanol ring of α-tocopherol exhibits a characteristic UV absorption maximum around 294 nm. researchgate.net
Upon oxidation and dimerization, changes in the electronic structure of the molecule lead to shifts in the UV-Vis absorption spectrum. For instance, the formation of the α-tocopheroxyl radical results in a characteristic absorption band at approximately 425 nm. researchgate.net The formation of phenolate (B1203915) ions of tocopherols can also be monitored by a shift in the λmax to around 325 nm. researchgate.net Different oxidation products, such as dihydroxydimers and spirodimers, which are formed during UV-induced photooxidation, also have distinct UV-Vis spectra. nih.gov
UV-Vis spectrophotometry can be a simple and effective method for the quantitative determination of α-tocopherol in various samples. dergipark.org.truii.ac.id
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com In the context of alpha-tocopherol and its dimeric derivatives, FTIR can be used to identify key functional groups and monitor changes that occur during dimerization.
The FTIR spectrum of α-tocopherol shows characteristic absorption bands for the hydroxyl (-OH) group, the C-O stretching of the chromanol ring, and the C-H stretching and bending vibrations of the aliphatic side chain. researchgate.netbilkent.edu.tr The presence of a band around 1455 cm⁻¹ is indicative of the skeletal vibration of the phenyl ring system of alpha-tocopherol. researchgate.net
When α-tocopherol undergoes dimerization, changes in the FTIR spectrum can be observed. For example, the formation of new C-O or C-C bonds in the dimer will give rise to new absorption bands. The disappearance or shifting of the phenolic -OH band can indicate its involvement in the dimerization reaction. FTIR has been used to study the interactions of α-tocopherol in membranes and to characterize its derivatives. bilkent.edu.tr
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular structure and vibrational modes of a compound, effectively creating a unique "molecular fingerprint." mdpi.com This method is particularly useful for distinguishing between different forms of tocopherol and their oxidation products, such as dimeric derivatives, without the need for sample extraction or alteration. nih.gov
The technique works by measuring the inelastic scattering of monochromatic light from a laser source. The resulting Raman spectrum shows shifts in frequency corresponding to the specific vibrational modes of the functional groups within the molecule. mdpi.com For alpha-tocopherol and its derivatives, key spectral regions correspond to the chromanol ring, the phytyl tail, and any new bonds formed during dimerization.
Researchers can utilize Raman microscopy to not only identify these compounds but also to map their distribution within biological samples at a high spatial resolution. nih.gov By analyzing the Raman spectra, it is possible to identify and differentiate alpha-tocopherol, its various oxidation products like alpha-tocopherol quinone, and dimeric structures. nih.gov Multivariate analysis techniques are often employed to deconstruct the complex spectra from biological specimens and create distribution maps of each component. nih.gov
The formation of a dimer from alpha-tocopherol monomers involves the creation of new covalent bonds (e.g., C-C or C-O-C linkages) and alterations to the chromanol ring. These structural changes result in distinct shifts and the appearance of new bands in the Raman spectrum compared to the parent molecule. For instance, changes in the regions associated with aromatic C=C stretching and C-O stretching of the phenolic group are indicative of dimerization.
Below is a table representing characteristic Raman bands for alpha-tocopherol and the expected modifications for its dimeric derivatives.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment (in α-Tocopherol) | Expected Change upon Dimerization |
| ~1660 | C=C stretching in the chromanol ring | Shift or broadening due to altered ring conjugation |
| ~1444 | CH₂ scissoring/bending in the phytyl tail | Minimal change, as the tail is often not directly involved in dimerization |
| ~1260 | C-O stretching of the phenolic hydroxyl group | Disappearance or significant shift, indicating involvement of the hydroxyl group in the dimer linkage |
| ~1004 | Aromatic ring breathing mode | Shift in frequency and change in intensity, reflecting structural changes to the aromatic system |
| New Bands | C-C or C-O-C stretching of the dimer linkage | Appearance of new bands corresponding to the newly formed bonds connecting the monomer units |
This table is a representation of key vibrational modes and expected spectral changes. Actual band positions and shifts can vary based on the specific dimer structure and its environment.
Isotopic Labeling and Mechanistic Tracing Studies
Isotopic labeling is a powerful technique used to trace the metabolic and chemical fate of molecules and to elucidate complex reaction mechanisms. nih.govresearchgate.net By replacing specific atoms in a molecule with their heavier, stable isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H or D; carbon ¹²C with ¹³C), researchers can follow the labeled molecule through various transformations using mass spectrometry. nih.gov
This methodology has been pivotal in understanding the formation pathways of alpha-tocopherol dimeric derivatives. For example, studies on the ultraviolet (UV)-induced photooxidation of alpha-tocopherol have used deuterium-labeled compounds to unravel how different dimers are formed. nih.gov
In one key study, the formation of a spirodimer from a dihydroxydimer intermediate was investigated. nih.gov A mixture of unlabeled (d0) and deuterium-labeled (d10) dihydroxydimer was irradiated with UV light. nih.gov The resulting spirodimers were analyzed by mass spectrometry, which showed only fully unlabeled or fully labeled products, with no mixed-label spirodimers detected. nih.gov This finding strongly indicated that the spirodimer is formed through the direct intramolecular oxidation of the dihydroxydimer, rather than by the combination of two separate precursor molecules. nih.gov
Conversely, the same study showed that when investigating the formation of trimer products, mixed isotopomers were indeed formed from the labeled and unlabeled dihydroxydimers. nih.gov This demonstrated that trimer formation proceeds through a different mechanism that involves the breakdown and recombination of intermediates, specifically an ortho-quinone methide (o-QM). nih.gov
These tracing studies provide definitive evidence for proposed reaction pathways that would be difficult to obtain through other methods.
| Study Focus | Isotopic Label Used | Experimental Approach | Key Observation | Mechanistic Conclusion |
| Spirodimer Formation | d10-labeled dihydroxydimer | Irradiation of a mixture of d0 and d10 dihydroxydimer | Absence of mixed-label spirodimers in the products. nih.gov | The spirodimer forms via direct oxidation of the dihydroxydimer, not by the combination of two separate molecules. nih.gov |
| Trimer Formation | d10-labeled dihydroxydimer | Irradiation of a mixture of d0 and d10 dihydroxydimer | Formation of mixed isotopomers of the trimer products. nih.gov | Trimer formation proceeds via intermediates (o-QM) that can dissociate and recombine. nih.gov |
| Tocopherol Kinetics | d6-α-tocopherol and d2-γ-tocopherol | Oral administration to human subjects and plasma analysis | Faster disappearance and greater metabolite production for γ-tocopherol compared to α-tocopherol. researchgate.net | Demonstrates the utility of isotopic labeling in tracing the distinct metabolic fates of different tocopherol isomers. researchgate.net |
Theoretical and Computational Chemistry Approaches to Alpha Tocopherol Dimeric Derivatives
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are pivotal in elucidating the molecular geometry and electronic structure of alpha-tocopherol (B171835) dimeric derivatives. These computational methods, such as Density Functional Theory (DFT), provide insights into the fundamental properties of these complex molecules that are often difficult to discern through experimental techniques alone. arxiv.org
The application of these computational methods extends to understanding the magnetic properties and electronic spectra of these molecules. arxiv.org By calculating properties like the polarizability tensor, researchers can predict how the molecule will interact with external electric fields, offering insights into its spectroscopic behavior. arxiv.org
Table 1: Key Parameters Determined by Quantum Chemical Calculations
| Parameter | Significance |
| Bond Lengths & Angles | Defines the fundamental geometry and steric environment of the molecule. |
| Dihedral Angles | Determines the three-dimensional conformation and flexibility of the dimeric structure. |
| HOMO/LUMO Energies | Indicates the molecule's electron-donating and accepting capabilities, crucial for reactivity. |
| Electron Density Distribution | Reveals regions of high and low electron density, identifying potential sites for electrophilic or nucleophilic attack. |
| Total Electronic Energy | Provides a measure of the molecule's stability. |
Simulation and Prediction of Reaction Intermediates and Transition States
Computational chemistry provides powerful tools for simulating and predicting the transient species involved in the formation of alpha-tocopherol dimeric derivatives, namely reaction intermediates and transition states. Understanding these fleeting structures is essential for elucidating the reaction mechanisms.
During the oxidation of alpha-tocopherol, several key intermediates are formed, including the tocopheroxyl radical and a resonance-stabilized chromanoxylium cation. nih.gov Further oxidation can lead to the formation of an ortho-quinone methide (oQM), a crucial intermediate in the dimerization process. nih.govnih.gov Computational models can be used to calculate the structures and energies of these intermediates, providing a more detailed understanding of the reaction pathway. For instance, theoretical calculations have considered various potential intermediates and their deformations to model the formation of different regioisomers. nih.gov
The prediction of transition state structures, the high-energy configurations at the peak of the reaction energy barrier, is a significant achievement of computational chemistry. mit.edu While experimentally elusive due to their short lifetimes, transition states can be computationally modeled to understand the energy requirements and the geometric changes that occur during a chemical transformation. mit.edu Machine learning-based approaches are emerging as a rapid and accurate method for predicting these structures, complementing traditional quantum chemistry techniques. mit.edu These models can predict transition state geometries with high accuracy when provided with the structures of the reactants and products. mit.edu
The study of zwitterionic intermediates is another area where computational methods have proven invaluable. It has been proposed that a zwitterionic intermediate is formed during the oxidation of alpha-tocopherol to its ortho-quinone methide. nih.gov This aromatic intermediate converts to the quinone methide through the rotation of an exocyclic methyl group. nih.gov Computational studies can model this rotational barrier, helping to understand the stability and reactivity of such zwitterionic species. nih.gov
Computational Modeling of Electron Transfer and Proton-Coupled Electron Transfer Processes
The antioxidant function of alpha-tocopherol and the formation of its dimeric derivatives are intrinsically linked to electron transfer (ET) and proton-coupled electron transfer (PCET) processes. Computational modeling plays a crucial role in unraveling the complexities of these fundamental reactions. nih.govnih.gov
Electrochemical studies, aided by DFT calculations, have shown that the scavenging of reactive oxygen species like the superoxide (B77818) radical anion (O2•−) by tocopherols (B72186) proceeds via PCET. nih.gov These models can elucidate the reaction mechanism, suggesting, for example, that the process may involve an initial proton transfer (PT) to form a hydroperoxyl radical, followed by a concerted ET-PT step. nih.gov Computational analyses can also reveal the importance of specific structural features, such as the para-oxygen atom in the 6-chromanol ring, for efficient electron transfer. nih.gov
In the context of dimerization, computational modeling can simulate the energetics of different ET and PT steps. For example, in the reaction with superoxide, the transfer of an electron and two protons is a key process. nih.govacs.org DFT calculations can determine the change in Gibbs free energy (ΔG°) for various proposed pathways, helping to identify the most energetically favorable route. acs.org
Table 2: Key Processes in ET and PCET of Alpha-Tocopherol
| Process | Description | Computational Insight |
| Single Electron Transfer (SET) | The transfer of a single electron from the tocopherol molecule. | Modeling of the formation of the cation radical (TOH+•). nih.gov |
| Proton Transfer (PT) | The transfer of a proton from the phenolic hydroxyl group. | Calculation of the energetics of deprotonation to form the phenoxyl radical (TO•). nih.gov |
| Proton-Coupled Electron Transfer (PCET) | The concerted or sequential transfer of a proton and an electron. | Elucidation of the mechanism for scavenging superoxide radicals. nih.gov |
| Hydrogen Atom Transfer (HAT) | The transfer of a hydrogen atom (a proton and an electron). | Simulation of the reaction with radical species to form the tocopheroxyl radical. mdpi.com |
Theoretical Investigation of Strain-Induced Bond Localization (SIBL) Effects
The regioselectivity observed in the oxidation of alpha-tocopherol, particularly the preferential formation of one ortho-quinone methide (oQM) isomer over another, can be explained by the theory of Strain-Induced Bond Localization (SIBL). nih.govresearchgate.net This theoretical framework posits that the strain imposed by the heterocyclic ring fused to the aromatic core influences the localization of double bonds in the transition state, thereby directing the outcome of the reaction.
Theoretical studies, often employing DFT calculations at levels such as B3LYP/6-31G*, have been instrumental in validating the SIBL model for alpha-tocopherol derivatives. nih.gov By systematically varying the annulation angles of the heterocyclic ring in a series of alpha-tocopherol model compounds, researchers have been able to correlate the experimentally observed product ratios with theoretically calculated energy differences between the transition state models for the two possible regioisomers. nih.gov
A key finding from these investigations is that the isomeric product ratio changes smoothly as a function of the annulation angles, which is consistent with the SIBL model. nih.gov This contrasts with earlier explanations based on the "Mills-Nixon effect," which predicted a more abrupt change in regioselectivity. The strong correlation (R > 0.994) between the experimental data and the calculated energy differences for an angle-deformed lithium (6-methyl-2-benzylium)phenolate intermediate provides compelling evidence for the SIBL effect. nih.gov
The SIBL theory has also been successfully applied to explain the regioselectivity in other reactions of tocopherol derivatives, such as nitration and the formation of tocopheramine spiro-dimers. mdpi.comresearchgate.net In these cases as well, the strain within the chromanol ring system is thought to dictate the preferred site of reaction.
Differentiating Radical and Non-Radical Reaction Pathways Through Computational Methods
The formation of alpha-tocopherol dimeric derivatives can proceed through both radical and non-radical pathways. Computational methods are essential for distinguishing between these mechanisms and understanding the factors that favor one over the other.
Radical pathways are initiated by a one-electron oxidation of alpha-tocopherol, typically through hydrogen atom transfer (HAT), to form the alpha-tocopheroxyl radical. nih.govmdpi.com The subsequent coupling of two such radicals can lead to the formation of a dihydroxydimer. nih.gov Computational modeling can simulate the formation and reactivity of the tocopheroxyl radical. nih.gov
Non-radical pathways often involve a two-electron oxidation of alpha-tocopherol to form an ortho-quinone methide (oQM) intermediate. nih.govmdpi.com This intermediate can then undergo reactions such as a Diels-Alder reaction to form a spirodimer. nih.gov The formation of the oQM itself may proceed through a zwitterionic intermediate, which can be studied using computational methods to understand its stability and the rotational barrier to its conversion to the oQM. nih.gov
Computational studies can help to elucidate the conditions under which each pathway is favored. For example, in the photooxidation of alpha-tocopherol, both dihydroxydimers (formed via a radical pathway) and spirodimers (potentially formed via a non-radical pathway) are observed. nih.gov Time-course studies combined with isotopic labeling experiments and computational modeling can help to unravel the complex network of reactions. For instance, the observation that the dihydroxydimer can be further oxidized to the spirodimer suggests an interplay between the radical and non-radical pathways. nih.gov
Furthermore, computational modeling can be used to investigate the formation of other dimeric structures, such as the symmetrical dioxocine dimer, which is formed under specific conditions and involves the trapping of a zwitterionic oQM precursor. researchgate.net
Table 3: Comparison of Radical and Non-Radical Pathways
| Feature | Radical Pathway | Non-Radical Pathway |
| Initiation | One-electron oxidation (e.g., HAT) | Two-electron oxidation |
| Key Intermediate | Alpha-tocopheroxyl radical | Ortho-quinone methide (oQM) |
| Typical Dimeric Product | Dihydroxydimer | Spirodimer |
| Computational Focus | Simulation of radical formation and coupling | Modeling of oQM and zwitterionic intermediates, Diels-Alder reactions |
Research Applications and Advanced Materials Science Utilizing Alpha Tocopherol Dimeric Derivatives
Role in Polymer Stabilization and Degradation Mitigation
The inherent antioxidant capability of the tocopherol molecule makes it an attractive, bio-based alternative to synthetic stabilizers for plastics and rubbers. researchgate.net When incorporated into polymers, tocopherol and its derivatives can significantly mitigate degradation caused by thermo-oxidative stress.
The primary mechanism by which alpha-tocopherol (B171835) protects polymers is through its function as a chain-breaking antioxidant. mdpi.comcaldic.com During polymer degradation, highly reactive peroxy free radicals (POO•) are formed, which propagate chain reactions leading to the material's breakdown. Alpha-tocopherol (α-TOH) intervenes by donating the hydrogen atom from its phenolic hydroxyl group to a peroxy radical. mdpi.comnih.gov This action neutralizes the radical, forming a stable polymer hydroperoxide (POOH) and a resonance-stabilized tocopheroxyl radical (α-TO•), which is far less reactive. nih.gov
The tocopheroxyl radical can then undergo several reactions, preventing it from initiating new degradation chains. A key pathway in apolar environments like polymer matrices is the dimerization or further coupling of these radicals. abo.fi Research has identified several key oxidative coupling products formed during the melt processing of polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) stabilized with vitamin E. aston.ac.uk These include:
Dihydroxydimers (DHD): Formed from the reaction of two tocopheroxyl radicals. nih.govresearchgate.net
Spiodimers (SPD): A major product that can be formed through the oxidation of the dihydroxydimer. aston.ac.uknih.govresearchgate.net
Trimers (TRI): Complex structures formed from further reactions of the initial dimeric products. aston.ac.ukresearchgate.net
Understanding the formation and function of these dimeric products is crucial for designing effective polymer additives. Research into related compounds like tocopheramines, which have an amino group instead of a hydroxyl group, shows that they also form dimeric compounds when oxidized in polymeric matrices, highlighting their potential as stabilizers. abo.fi
The direct application of tocopherol-rich natural extracts as polymer additives has shown significant promise. In a study using bio-polyethylene (BPE), the incorporation of natural extracts rich in tocopherols (B72186) led to a marked increase in the material's resistance to thermo-oxidative degradation. frontiersin.org The oxidative stability was measured by the Oxidation Onset Temperature (OOT) and Oxidative Induction Time (OIT), with higher values indicating greater stability. The addition of a tocopherol-based additive at a 3 wt% concentration significantly delayed polymer oxidation. frontiersin.org
Table 1: Oxidative Stability of Bio-Polyethylene (BPE) Films with Tocopherol-Based Additives
| Film Sample | Additive Concentration (wt%) | Oxidation Onset Temperature (OOT) (°C) | Oxidative Induction Time (OIT) (min) |
|---|---|---|---|
| Neat BPE | 0% | 235.4 | 1.4 |
| BPE + Additive 1 | 3% | 280.0 | 261.0 |
| BPE + Additive 2 | 3% | 271.7 | 200.0 |
Data sourced from a study on active films based on bio-polyethylene and natural extracts. frontiersin.org
These findings demonstrate that designing polymer systems with tocopherol-based additives, which form stabilizing dimeric and other oligomeric structures in situ, is a viable strategy for creating "green" and effective materials for applications like food packaging. frontiersin.org
Supramolecular Assembly and Nanostructure Formation
The amphiphilic nature of alpha-tocopherol, with its polar chromanol head and nonpolar phytyl tail, can be exploited to create complex self-assembling systems. By synthetically creating dimeric versions of tocopherol-based lipids, researchers have developed sophisticated nanostructures for advanced biomedical purposes.
Dimeric tocopherol conjugates, particularly "gemini" lipids, are molecules in which two tocopherol-based units are chemically linked together by a spacer chain. These molecules typically feature hydrophobic tocopherol regions and a hydrophilic headgroup, often carrying a positive charge. This amphiphilic architecture drives their self-assembly in aqueous environments.
In a key study, six such cationic gemini (B1671429) lipids derived from alpha-tocopherol were synthesized, differing only in the length of their spacer chains. rsc.org These dimeric lipids, when mixed with a helper lipid such as 1,2-dioleoyl phosphatidyl ethanolamine (B43304) (DOPE), spontaneously form stable, co-liposomal aqueous suspensions. rsc.org The formation of these vesicles is governed by the hydrophobic effect, which causes the tocopherol tails to aggregate away from water, and the hydrophilic interactions of the cationic headgroups with the aqueous phase. These self-assembled liposomes can then interact with negatively charged molecules like plasmid DNA, condensing them to form nanosized complexes known as lipoplexes, which are essential for cellular delivery applications. rsc.orgrsc.org
The unique architecture of tocopherol-based dimeric lipids makes them highly effective non-viral vectors for gene transfection—the process of delivering genetic material into cells. rsc.org The design of these lipids is critical to their function. Key structural elements include the hydrophobic tocopherol anchor, the nature of the cationic headgroup, and the length of the spacer connecting the two monomeric units. rsc.orgnih.gov
Table 2: Gene Transfection Efficiency of α-Tocopherol Dimeric (Gemini) Lipid Formulations
| Dimeric Lipid | Spacer Group | Optimal N/P Ratio* | Transfection Efficiency (% of EGFP expressing cells in Caco-2) |
|---|---|---|---|
| T3T | -(CH₂)₃- | 0.75 | ~55% |
| T4T | -(CH₂)₄- | 0.75 | ~45% |
| T5T | -(CH₂)₅- | 0.75 | ~35% |
| T6T | -(CH₂)₆- | 0.5 | ~30% |
| T8T | -(CH₂)₈- | 0.5 | ~25% |
| T12T | -(CH₂)₁₂- | 0.75 | ~20% |
| Lipofectamine 2000 | (Commercial Control) | N/A | ~20% |
*N/P ratio refers to the charge ratio between the cationic lipid's nitrogen atoms and the DNA's phosphate (B84403) groups. Data adapted from Bhattacharya et al. rsc.orgrsc.org
The results indicate that a shorter spacer (n=3) produced the most effective gene delivery system in this series. rsc.org Further studies have shown that the internalization of these tocopherol dimer-based lipoplexes occurs via a caveolae/lipid raft-mediated pathway, which contributes to their high transfection capabilities. rsc.org This work demonstrates how the rational design of lipidic dimer architectures based on a natural product scaffold can lead to highly efficient, low-toxicity systems for therapeutic applications.
Engineering of Water-Soluble Tocopherol Derivatives for Specific Chemical Applications
The strong lipophilicity of alpha-tocopherol is a significant limitation for its use in aqueous systems. googleapis.com To overcome this, various chemical engineering strategies have been developed to create water-soluble derivatives, expanding their applicability in biomedical and chemical fields. These derivatives are often designed to retain the core antioxidant properties of the tocopherol molecule while gaining solubility in aqueous media.
Several successful approaches have been reported:
Esterification with Polyethylene Glycol (PEG): This is a common and effective method. By esterifying tocopheryl acid succinate (B1194679) with PEG, water-soluble derivatives like d-alpha-tocopheryl polyethylene glycol succinate (TPGS) are produced. googleapis.comgoogle.com Similarly, derivatizing alpha-tocopherol to polyoxyethanyl-alpha-tocopheryl sebacate (B1225510) (PTS) also yields a water-soluble compound that can act as a carrier for other non-polar molecules like Coenzyme Q10. nih.gov
Introduction of a Phosphoryl Group: A different strategy involves introducing a highly polar phosphoryl group to the sensitive hydroxyl group of tocopherol. This modification resulted in the creation of TPNa™, an amphiphilic derivative that is substantially soluble in water and functions as an effective antioxidant. resonac.com
Encapsulation in Amphiphilic Copolymers: Alpha-tocopherol can be rendered water-soluble by encapsulating it within nanoparticles formed from amphiphilic copolymers. nih.gov For instance, copolymers of N-vinylpyrrolidone have been used to create nanoparticles that carry tocopherol, effectively dispersing it in water and protecting it from degradation while preserving its antioxidant activity. mdpi.comnih.gov
These engineered derivatives are not simply solubilized forms of vitamin E but are advanced materials with specific applications. They can be used as antioxidants in aqueous formulations, as solubilizing agents for other lipophilic drugs, or as components in advanced drug delivery systems. nih.gov
Table 3: Summary of Engineered Water-Soluble α-Tocopherol Derivatives
| Derivative Name/Type | Method of Engineering | Key Feature | Potential Application |
|---|---|---|---|
| Tocopheryl Polyethylene Glycol Succinate (TPGS) | Esterification with polyethylene glycol (PEG). googleapis.comgoogle.com | Water-soluble form of natural vitamin E. googleapis.com | Solubilizing agent for lipophilic drugs. nih.gov |
| Polyoxyethanyl-α-tocopheryl sebacate (PTS) | Derivatization with sebacic acid and PEG. nih.gov | Forms a stable, water-soluble complex with CoQ10. nih.gov | Carrier for non-polar antioxidants. nih.gov |
| TPNa™ | Introduction of a phosphoryl group to the hydroxyl moiety. resonac.com | Amphiphilic and soluble in water, retains antioxidant activity. resonac.com | Transdermal antioxidant applications. resonac.com |
Q & A
Basic Research Questions
Q. How can researchers reliably characterize the structural integrity of alpha-tocopherol dimeric derivatives in experimental settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection is widely used to separate and quantify dimeric derivatives. For validation, co-injection with high-purity standards (e.g., Merck’s alpha-tocopherol) and retention time comparisons are critical . Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns. Ensure purity monitoring via spectrophotometric methods (e.g., E1% in methanol) .
Q. What safety protocols are essential when handling alpha-tocopherol derivatives in laboratory settings?
- Methodological Answer : Store samples at 2–8°C in light-protected containers to prevent oxidative degradation . Use protective gloves and avoid contact with strong oxidizers or alkali compounds, which may destabilize the compound . For toxicological assessments, prioritize in vitro models (e.g., cell lines) before advancing to in vivo studies .
Q. What experimental designs are optimal for assessing the antioxidant efficacy of dimeric derivatives compared to monomeric alpha-tocopherol?
- Methodological Answer : Use lipid peroxidation assays (e.g., thiobarbituric acid reactive substances, TBARS) in controlled oxidative stress models. Compare dose-response curves of dimeric vs. monomeric forms under identical conditions (e.g., H2O2-induced oxidative damage). Statistical analysis via two-way ANOVA with Tukey’s post-hoc test can identify significant differences in efficacy .
Advanced Research Questions
Q. How can stereochemical variations in synthetic alpha-tocopherol dimeric derivatives impact their biological activity?
- Methodological Answer : Natural RRR-alpha-tocopherol exhibits higher bioavailability than synthetic all-rac-alpha-tocopherol due to preferential binding of the 2R stereoisomer to hepatic alpha-tocopherol transfer proteins . For dimeric derivatives, chiral chromatography (e.g., chiral stationary phase HPLC) and circular dichroism (CD) spectroscopy are essential to resolve stereoisomers and correlate configurations with activity .
Q. What methodologies address the low bioavailability of alpha-tocopherol derivatives in in vivo studies?
- Methodological Answer : Nanoencapsulation techniques (e.g., poly(lactic-co-glycolic acid) nanoparticles) improve solubility and controlled release. Monitor entrapment efficiency via UV spectrophotometry and validate stability using dynamic light scattering (DLS) for particle size and zeta potential . Pharmacokinetic studies should measure plasma half-life and tissue distribution using radiolabeled or fluorescent-tagged derivatives .
Q. How should researchers reconcile contradictory data on alpha-tocopherol’s role in cancer prevention?
- Methodological Answer : Contextualize findings using subgroup analyses, as seen in the ATBC Study, where beta-carotene increased lung cancer risk in smokers, but alpha-tocopherol alone showed no effect . Design experiments controlling for confounders (e.g., smoking status, dietary vitamin E intake) and use multivariate regression to isolate compound-specific effects. Preclinical models (e.g., xenografts) with genetic knockouts (e.g., CYP4F2) may clarify metabolic interactions .
Q. What advanced techniques quantify alpha-tocopherol dimeric derivatives in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated alpha-tocopherol) ensures precision in serum or tissue samples. For lipid-rich matrices, solid-phase extraction (SPE) prior to analysis reduces interference .
Q. How do dimeric derivatives interact with other antioxidants in synergistic or antagonistic pathways?
- Methodological Answer : Use factorial design experiments to test combinations (e.g., with ascorbic acid or glutathione). Measure redox potential shifts via cyclic voltammetry and assess cellular ROS scavenging using fluorescent probes (e.g., DCFH-DA). Synergistic effects may require dose-dependent adjustments to avoid pro-oxidant activity at high concentrations .
Q. What strategies mitigate oxidative degradation of dimeric derivatives during long-term stability studies?
- Methodological Answer : Accelerated stability testing under varying temperatures (25–40°C) and humidity levels (60–75% RH) identifies degradation thresholds. Incorporate antioxidants like butylated hydroxytoluene (BHT) in formulations and monitor degradation products via gas chromatography (GC) or nuclear magnetic resonance (NMR) .
Key Data Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
